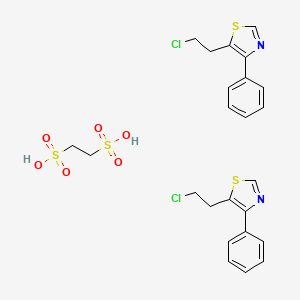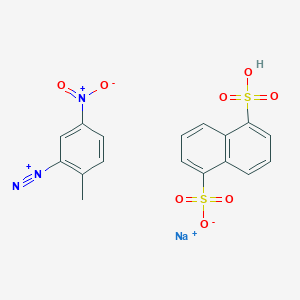
Diazole Red Zh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazole Red Zh is a compound belonging to the diazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Diazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is recognized for its vibrant red color and its utility in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazole Red Zh typically involves the reaction of diazole derivatives with specific reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds, followed by subsequent functionalization to achieve the desired red pigment. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while minimizing waste and energy consumption.
化学反应分析
Types of Reactions: Diazole Red Zh undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxides, which may alter its color and properties.
Reduction: Reduction reactions can lead to the formation of reduced diazole derivatives with different chemical and physical properties.
Substitution: Substitution reactions, where one functional group is replaced by another, are common in modifying the properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diazole oxides, while reduction can produce reduced diazole derivatives.
科学研究应用
Diazole Red Zh has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes and products.
Biology: this compound is employed in staining techniques to visualize biological specimens under a microscope.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
作用机制
The mechanism of action of Diazole Red Zh involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic processes.
相似化合物的比较
Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its use in pharmaceuticals and as a building block in organic synthesis.
Oxazole: A heterocyclic compound containing one oxygen and one nitrogen atom, used in the synthesis of various bioactive molecules.
Thiazole: A heterocyclic compound with sulfur and nitrogen atoms, known for its presence in many natural products and pharmaceuticals.
Uniqueness of Diazole Red Zh: this compound stands out due to its vibrant red color and its specific applications in dyeing and staining. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
34459-52-4 |
|---|---|
分子式 |
C17H13N3NaO8S2+ |
分子量 |
474.4 g/mol |
IUPAC 名称 |
sodium;2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8;/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3;/q;2*+1/p-1 |
InChI 键 |
FMFWRGMJCTVJOA-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


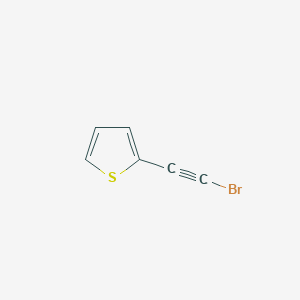
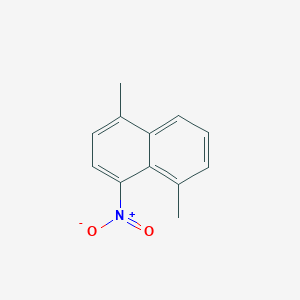
![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)
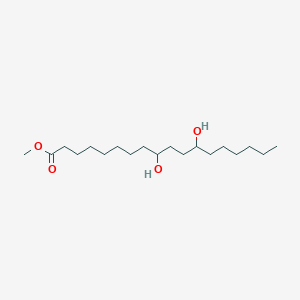
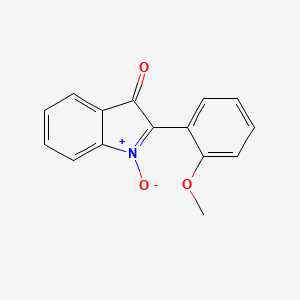
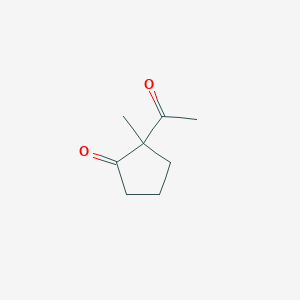
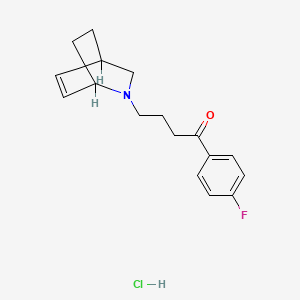
![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

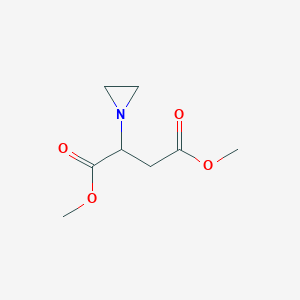
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
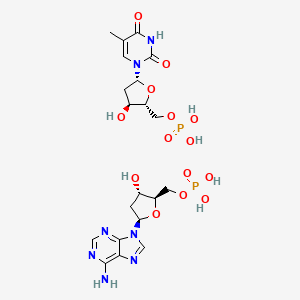
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
